Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and two methyl groups at positions 2 and 4, along with a ketone group at position 6. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base such as sodium methoxide. This reaction proceeds via an aldol condensation followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
- Methyl 4-oxocyclohexane-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
Uniqueness
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
BVTPTTKIGJOGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)OC)C |
Origin of Product |
United States |
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